molecular formula C7H4N2O6 B016317 5,6-Dinitro-1,3-benzodioxole CAS No. 7748-59-6

5,6-Dinitro-1,3-benzodioxole

Cat. No.: B016317
CAS No.: 7748-59-6
M. Wt: 212.12 g/mol
InChI Key: KAKKXKBQUBETST-UHFFFAOYSA-N
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Description

5,6-Dinitro-1,3-benzodioxole, also known as this compound, is a useful research compound. Its molecular formula is C7H4N2O6 and its molecular weight is 212.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Agents : Derivatives of 5,6-dinitro-1,3-benzodioxole, particularly 5,6-dinitro and 2-dialkylamino substituted benzimidazoles, have shown potential as antimicrobial agents. Their effectiveness has been validated through various analyses such as IR, 1H NMR, Mass, and elemental analysis (Maske et al., 2015).

  • Antitumor Activity : Certain 1,3-benzodioxole derivatives exhibit potential antitumor activity. For example, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester demonstrated significant activity against 52 human tumor cell lines (Micale et al., 2002).

  • Insecticidal Activity : A study on the compound 5-methoxy-6-(1-(4-methoxyphenyl)ethyl)-1,3-benzodioxole (J2710) revealed its effectiveness in killing Colorado potato beetle larvae, pupates, and adults at concentrations above 50 ppm (Vanmellaert et al., 1983).

  • Photoinitiator for Polymerization : Naphthodioxinone-1,3-benzodioxole has been identified as a caged one-component Type II photoinitiator for free radical polymerization. This compound releases 5-benzoyl-1,3-benzodioxole, initiating the polymerization process (Kumbaraci et al., 2012).

  • DNA Binding and Antibacterial Properties : 2-phenyl 1,3-benzodioxole derivatives, particularly compound 3c, have shown promising anticancer, antibacterial, and DNA binding properties, making them strong candidates for further research and development (Gupta et al., 2016).

  • Experimental Antitumor Agents : Derivatives of 6-benzyl-1,3-benzodioxole have demonstrated potential as experimental antitumor agents, with some being as effective as podophyllotoxin in vivo, though requiring larger doses for similar efficacy (Jurd et al., 1987).

Properties

IUPAC Name

5,6-dinitro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKKXKBQUBETST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

0.103 mol (17.2 g) of 4,5-methylenedioxy-1-nitrobenzene is added in small portions in the course of 15 minutes to a mixture, cooled to -5° C., consisting of 125 ml of nitric acid (d=1.50) and 125 ml of nitric acid (d=1.40), the temperature being maintained at between 0° and 5° C. 1 hour after the addition is complete, the reaction mixture is poured onto 1 kg of ice. The expected product precipitates. After being dried hot in the presence of phosphorus pentoxide, it melts at 99° C. (literature 98°-100° C.). It can optionally be recrystallized from 96° strength ethanol.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Compound 5-nitrobenzo[d][1,3]dioxole (5.0 g, 30 mmol) was added in one portion to a solution of fuming HNO3 and con. HNO3 (V/V=1/1, 120 mL) at −10 to −5° C. The mixture was stirred for 3 h at this temperature and poured into ice/water, filtered to get compound 5,6-dinitrobenzo[d][1,3]dioxole (7.0 g, quantitative) as a yellow solid. The compound was used directly without purification. 1H NMR (DMSO-d6) δ 6.39 (s, 2H), 7.86 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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